molecular formula C13H10N2S B15218408 {[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-46-3

{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile

Cat. No.: B15218408
CAS No.: 61021-46-3
M. Wt: 226.30 g/mol
InChI Key: DAHQEATZMNZIMW-UHFFFAOYSA-N
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Description

{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a structurally complex organic compound featuring an indole core substituted at the 1-position with a propargyl (prop-2-yn-1-yl) group and at the 3-position with a sulfanylacetonitrile moiety.

Properties

CAS No.

61021-46-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2

InChI Key

DAHQEATZMNZIMW-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .

Industrial Production Methods

While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

  • Propargyl Group (Target Compound): The propargyl substituent enables alkyne-specific reactions (e.g., cycloadditions), distinguishing it from methoxy- or furan-substituted analogs. This group may increase susceptibility to oxidation or metal coordination .
  • Sulfanylacetonitrile vs. Acetonitrile: The sulfanyl (-S-) linker in the target compound and the furan analog enhances nucleophilicity compared to the direct acetonitrile group in 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. This could influence binding interactions in biological or catalytic contexts .

(b) Crystallographic and Stability Data

  • The methoxy-substituted analog (C₁₁H₁₀N₂O) exhibits a crystallographic R factor of 0.088, suggesting well-ordered crystal packing due to hydrogen bonding from the methoxy group . In contrast, the propargyl and sulfanyl groups in the target compound may introduce steric or electronic challenges for crystallization, though SHELX programs could resolve such issues .

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